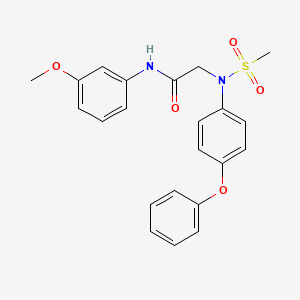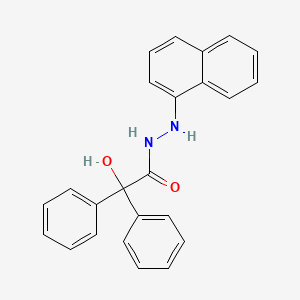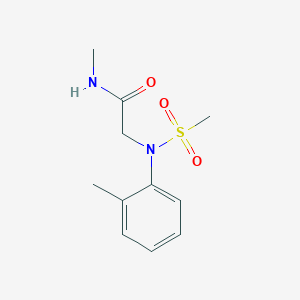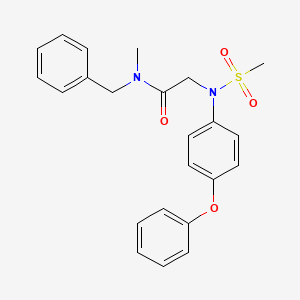
N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide
Übersicht
Beschreibung
N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide, also known as MPMPG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of selective androgen receptor modulators (SARMs) and has been studied for its ability to selectively target androgen receptors in the body.
Wirkmechanismus
The mechanism of action of N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide involves its ability to selectively target androgen receptors in the body. These receptors are found in various tissues, including muscle, bone, and adipose tissue. By binding to these receptors, N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide can stimulate the growth and development of muscle tissue and bone, while also promoting fat loss.
Biochemical and Physiological Effects:
Studies have shown that N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide can have a number of biochemical and physiological effects in the body. These include an increase in muscle mass and strength, an improvement in bone density, and a reduction in body fat. N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has also been shown to have a positive effect on lipid metabolism and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide in lab experiments is its high selectivity for androgen receptors. This makes it a valuable tool for studying the effects of androgens on various tissues and physiological processes. However, one limitation of using N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide is that it has not been extensively studied in humans, and its long-term safety and efficacy are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide. One area of interest is its potential use in the treatment of muscle wasting and other conditions associated with aging. Another area of research is the development of more selective and potent SARMs that can target androgen receptors with even greater specificity. Additionally, further studies are needed to fully understand the long-term safety and efficacy of N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide and other SARMs.
Wissenschaftliche Forschungsanwendungen
N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has been studied extensively for its potential therapeutic properties in various fields of research. It has been shown to have a high affinity for androgen receptors and to selectively target these receptors in the body. This makes it a promising candidate for the treatment of conditions such as muscle wasting, osteoporosis, and androgen deficiency syndromes.
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-28-21-10-6-7-17(15-21)23-22(25)16-24(30(2,26)27)18-11-13-20(14-12-18)29-19-8-4-3-5-9-19/h3-15H,16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNOUSDPKQDHHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-oxo-4-(10H-phenothiazin-10-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3479359.png)

![N-isopropylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B3479383.png)
![ethyl 4-[(1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoate](/img/structure/B3479386.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B3479396.png)
![N-(4-ethoxyphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3479409.png)

![N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3479435.png)

![methyl 2-{[N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3479455.png)
